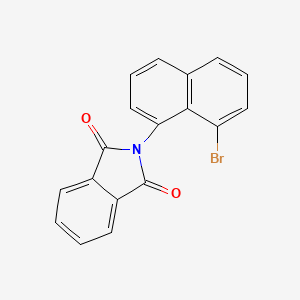
Methyl methyl(trichloromethyl)phosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl(trichloromethyl)phosphinate is an organophosphorus compound characterized by the presence of both methyl and trichloromethyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl methyl(trichloromethyl)phosphinate can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphonic dichloride with methanol in the presence of a base such as pyridine. The reaction proceeds as follows:
Cl3C-P(O)Cl2+2CH3OH→Cl3C-P(O)(OCH3)2+2HCl
This reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl methyl(trichloromethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl methyl(trichloromethyl)phosphinate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological phosphates.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with phosphinate moieties.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism by which methyl methyl(trichloromethyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with metal ions and biological molecules, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in both chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl methyl(dichloromethyl)phosphinate
- Methyl methyl(bromomethyl)phosphinate
- Methyl methyl(chloromethyl)phosphinate
Comparison
Methyl methyl(trichloromethyl)phosphinate is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity compared to its analogs. This group enhances the compound’s electrophilic character, making it more reactive in nucleophilic substitution reactions. Additionally, the trichloromethyl group can influence the compound’s stability and solubility, affecting its behavior in various applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utility and pave the way for new discoveries and innovations.
Propiedades
Número CAS |
111737-57-6 |
|---|---|
Fórmula molecular |
C3H6Cl3O2P |
Peso molecular |
211.41 g/mol |
Nombre IUPAC |
trichloro-[methoxy(methyl)phosphoryl]methane |
InChI |
InChI=1S/C3H6Cl3O2P/c1-8-9(2,7)3(4,5)6/h1-2H3 |
Clave InChI |
YKLCZRSYUUGIKJ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


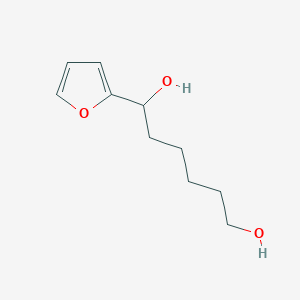
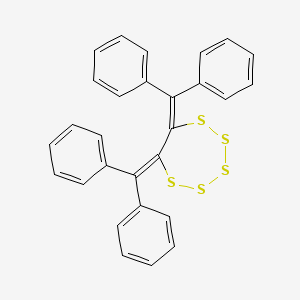
![1-[3-(Hexyloxy)phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B14308275.png)
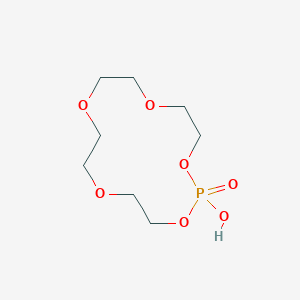
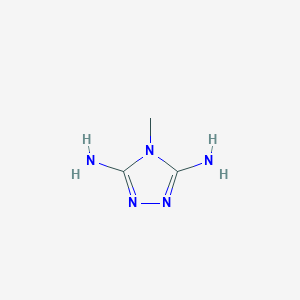
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
![(3,4-Dihydroxyphenyl)[4-(dodecyloxy)phenyl]methanone](/img/structure/B14308293.png)
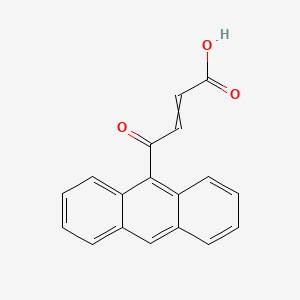
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)

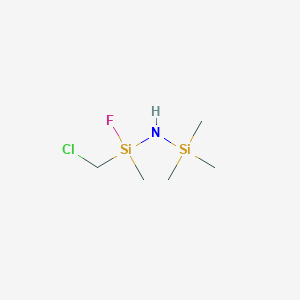
![Ethyl 4-[phenyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B14308321.png)
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
